

Application Notes and Protocols: Ent-(+)-Verticilide's Mechanism of Action on RyR2 Channels

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Compound of Interest		
Compound Name:	Ent-(+)-Verticilide	
Cat. No.:	B15136729	Get Quote

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Introduction

Ent-(+)-Verticilide is a synthetic cyclooligomeric depsipeptide that has emerged as a potent and selective inhibitor of the cardiac ryanodine receptor 2 (RyR2).[1][2][3] Unlike its natural enantiomer, (-)-verticilide, which is inactive against mammalian RyR2, Ent-(+)-Verticilide effectively reduces RyR2-mediated diastolic Ca2+ leak.[1] This aberrant Ca2+ release is a known trigger for cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation.[1][4] These application notes provide a detailed overview of the mechanism of action of Ent-(+)-Verticilide on RyR2 channels, supported by quantitative data and experimental protocols.

Mechanism of Action

Ent-(+)-Verticilide exerts its inhibitory effect by directly binding to the RyR2 channel complex. [1] While the precise binding site remains to be fully elucidated, studies indicate a distinct mechanism of action compared to other known RyR2 inhibitors like dantrolene and tetracaine. [1] The binding of Ent-(+)-Verticilide stabilizes the closed state of the RyR2 channel, thereby reducing the spontaneous Ca2+ leak from the sarcoplasmic reticulum (SR) during diastole.[1] Importantly, this action does not involve altering RyR2 phosphorylation or the binding of essential regulatory proteins such as Calmodulin (CaM) and FKBP12.6.[1] The selective



inhibition of RyR2-mediated Ca2+ leak by **Ent-(+)-Verticilide** prevents the arrhythmogenic delayed afterdepolarizations (DADs) without significantly affecting the normal cardiac action potential.[1]

A structurally related analog, Ent-Verticilide B1, which has a smaller 18-membered ring, has also been shown to inhibit RyR2 channels, suggesting that the core cyclic depsipeptide structure is crucial for its activity.[2][3][5][6][7][8][9]

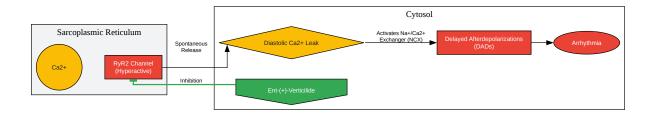
Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of **Ent-**(+)-Verticilide and its analog, Ent-Verticilide B1, on RyR2 channel function.

Compound	Assay	Parameter	Value	Reference
Ent-Verticilide B1	Single-Channel Recording	IC50	~0.24 μM	[2][8]
Ent-Verticilide B1	[3H]ryanodine Binding	IC50	1.9 μΜ	[10]
Ent-Verticilide B1	Spontaneous Ca2+ Release in Cardiomyocytes	IC50	0.23 μΜ	[3]

Signaling Pathway and Experimental Workflow Signaling Pathway of RyR2-Mediated Arrhythmogenesis and Inhibition by Ent-(+)-Verticilide

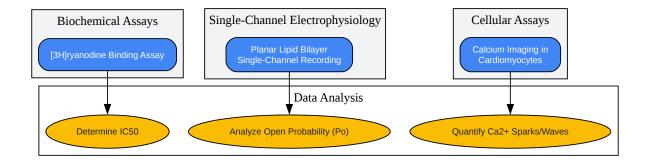




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Caption: Pathophysiological cascade leading to arrhythmia and the inhibitory point of **Ent-(+)- Verticilide**.

Experimental Workflow for Assessing RyR2 Inhibition



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Caption: Workflow for characterizing the inhibitory effects of compounds on RyR2 channels.

Experimental Protocols [3H]Ryanodine Binding Assay



This assay provides a quantitative measure of RyR2 channel activity, as [3H]ryanodine preferentially binds to the open state of the channel.

Materials:

- Cardiac sarcoplasmic reticulum (SR) vesicles
- [3H]ryanodine
- Binding buffer (e.g., 20 mM PIPES, 150 mM KCl, pH 7.0)
- Ent-(+)-Verticilide stock solution (in DMSO)
- Glass fiber filters
- Scintillation cocktail and counter

Protocol:

- Prepare cardiac SR vesicles from porcine or sheep hearts as previously described.[2]
- In a 96-well plate, pre-incubate cardiac SR membranes (e.g., 3 mg/mL) with varying concentrations of Ent-(+)-Verticilide or vehicle (DMSO) for 30 minutes at 22°C.[3]
- The incubation solution should contain components to modulate RyR2 activity, such as 150 mM KCl, 5 mM GSH, protease inhibitors, and defined Ca2+ concentrations (e.g., buffered with EGTA).[3]
- Initiate the binding reaction by adding a subsaturating concentration of [3H]ryanodine (e.g., 2-5 nM).
- Incubate for 2-3 hours at 37°C to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.



- Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine (e.g., 10-20 μM).
- Specific binding is calculated by subtracting non-specific binding from total binding. Data are then plotted as a function of **Ent-(+)-Verticilide** concentration to determine the IC50 value.

Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR2 channels.

Materials:

- SR vesicles containing RyR2
- Planar lipid bilayer apparatus
- Phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine)
- Cytosolic and luminal recording solutions with defined ion concentrations (e.g., Cs+ as the charge carrier) and Ca2+ buffered to diastolic levels (e.g., 100 nM).[2]
- ATP and other channel modulators as required.
- Patch-clamp amplifier and data acquisition system.

Protocol:

- Form a planar lipid bilayer by painting a solution of phospholipids across a small aperture separating two chambers (cis and trans).
- Fuse SR vesicles containing RyR2 channels to the bilayer by adding the vesicles to the cis (cytosolic) chamber in the presence of a salt gradient.



- Once a single channel incorporates into the bilayer, perfuse the cis chamber to remove the vesicles.
- Record single-channel currents under voltage-clamp conditions using a patch-clamp amplifier. The cytosolic solution should contain activating ligands such as ATP and a physiological diastolic Ca2+ concentration.[10]
- After obtaining a stable baseline recording, add Ent-(+)-Verticilide to the cis chamber at various concentrations.[2]
- Record channel activity for a sufficient duration (e.g., 30-60 seconds) at each concentration.
 [2]
- Analyze the data to determine the open probability (Po), mean open time, and mean closed time of the channel.
- Plot the relative Po as a function of Ent-(+)-Verticilide concentration to calculate the IC50.

Calcium Imaging in Isolated Cardiomyocytes

This method assesses the effect of **Ent-(+)-Verticilide** on spontaneous Ca2+ release events (Ca2+ sparks and waves) in intact or permeabilized cardiomyocytes.

Materials:

- Isolated ventricular cardiomyocytes
- Ca2+-sensitive fluorescent indicator (e.g., Fluo-4 AM)
- Confocal microscope equipped for live-cell imaging
- Physiological salt solution (e.g., Tyrode's solution)
- Ent-(+)-Verticilide stock solution

Protocol:



- Isolate ventricular myocytes from an appropriate animal model (e.g., mouse or rat) using enzymatic digestion.
- Load the cells with a Ca2+ indicator by incubating them with the acetoxymethyl (AM) ester form of the dye (e.g., 1-5 μM Fluo-4 AM) for a specified period.
- Wash the cells to remove excess dye and allow for de-esterification.
- Place the coverslip with the loaded cells onto the stage of a confocal microscope and perfuse with a physiological solution.
- Record spontaneous Ca2+ sparks using a line-scan imaging mode to achieve high temporal resolution.
- To induce spontaneous Ca2+ release, cells can be paced electrically or exposed to conditions that increase SR Ca2+ load.
- After recording baseline Ca2+ spark activity, perfuse the cells with a solution containing Ent-(+)-Verticilide at the desired concentration.[4]
- Record Ca2+ sparks again in the presence of the compound.
- Analyze the frequency, amplitude, and spatial spread of Ca2+ sparks before and after the application of Ent-(+)-Verticilide to quantify its inhibitory effect.[1]

Conclusion

Ent-(+)-Verticilide represents a promising pharmacological tool for the investigation of RyR2 channel function and a potential therapeutic lead for the treatment of RyR2-mediated cardiac arrhythmias. The protocols and data presented here provide a comprehensive resource for researchers aiming to study the effects of this and other novel compounds on RyR2 channels.

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